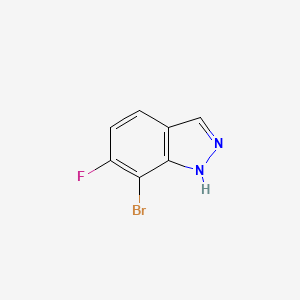

7-Bromo-6-fluoro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

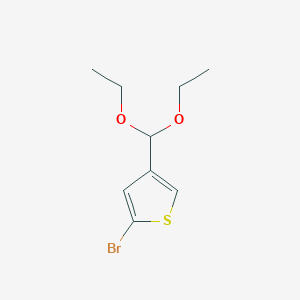

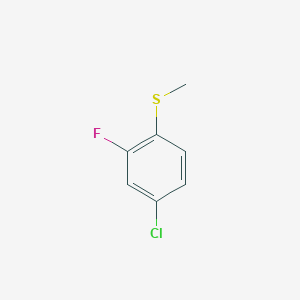

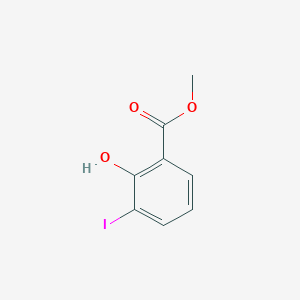

7-Bromo-6-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole derivatives have been synthesized and evaluated for various activities .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.9±0.1 g/cm3 and a boiling point of 332.2±22.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antimicrobial Activity

- Lactoperoxidase Inhibition : 7-Bromo-1H-indazole, among other indazole derivatives, has been studied for its inhibitory effects on bovine milk lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. Indazoles showed strong inhibitory activity, suggesting potential applications in modulating LPO-related biological processes or developing antimicrobial strategies (Köksal & Alım, 2018).

Synthesis and Structural Analysis

- Regioselective Bromination and Arylation : Research has developed methods for regioselective bromination of 4-substituted 1H-indazoles, including 7-bromo variants, followed by palladium-catalyzed Suzuki–Miyaura cross-coupling arylation. This process yields a series of C7-arylated 4-substituted 1H-indazoles, underlining the compound's utility in organic synthesis and drug development (Boujdi et al., 2021).

Fluorophore Development and Imaging Applications

- Near-Infrared Probe for Mitochondria : A study outlined the synthesis of Indazo-Fluors, biheteroaryl fluorophores, through oxidative C-H/C-H cross-coupling of 2H-indazoles with electron-rich heteroarenes. These compounds, including those based on 7-fluorinated indazole derivatives, exhibit tunable full-color emissions. Specifically, a near-infrared (NIR) fluorophore was developed for bright and photostable mitochondria imaging in living cells, showcasing the potential of 7-Bromo-6-fluoro-1H-indazole derivatives in biomedical imaging (Cheng et al., 2016).

Anticancer and Antiproliferative Effects

- Anticancer Agents Development : Research into 6-aminoindazole derivatives, including those related to this compound, has identified compounds with significant antiproliferative activity against human cancer cell lines. This suggests the scaffold's potential in the development of novel anticancer agents (Hoang et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

7-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been used in the preparation of histone deacetylase inhibitors , which are a class of compounds that have a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents .

Mode of Action

It is known that indazole-containing compounds can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular processes such as cell growth and survival. Therefore, it is plausible that this compound may interact with its targets, leading to changes in these processes.

Biochemische Analyse

Biochemical Properties

Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole compound and the biomolecules it interacts with.

Cellular Effects

Indazole-containing compounds have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole-containing compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

7-bromo-6-fluoro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMAPTXKUFDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)